3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a thiazole ring, a phenyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group, and finally the attachment of the acetamido and phenylpropanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms.
Scientific Research Applications
3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamido-N-(4-(2-bromophenyl)thiazol-2-yl)-3-phenylpropanamide
- 3-Acetamido-N-(4-(2-fluorophenyl)thiazol-2-yl)-3-phenylpropanamide
- 3-Acetamido-N-(4-(2-methylphenyl)thiazol-2-yl)-3-phenylpropanamide
Uniqueness
What sets 3-Acetamido-N-(4-(2-chlorophenyl)thiazol-2-yl)-3-phenylpropanamide apart from similar compounds is the presence of the chlorophenyl group, which can impart unique chemical and biological properties. This structural feature may influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.
Properties
Molecular Formula |
C20H18ClN3O2S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-acetamido-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13(25)22-17(14-7-3-2-4-8-14)11-19(26)24-20-23-18(12-27-20)15-9-5-6-10-16(15)21/h2-10,12,17H,11H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
IIKWOXCRNWBHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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